molecular formula C12H17N5O B2549295 3-tert-butyl-1-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}urea CAS No. 1788843-86-6

3-tert-butyl-1-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}urea

Cat. No.: B2549295
CAS No.: 1788843-86-6
M. Wt: 247.302
InChI Key: MMZAUAIYGQYZPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-tert-butyl-1-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}urea is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a tert-butyl group, a methyl group, and a urea moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}urea typically involves the reaction of 3-tert-butylpyrazolo[5,1-c][1,2,4]triazines with various reagents. One common method includes the oxidative nitration of cyclic hydrazines followed by dehydration in an acidic medium . Another approach involves the reduction of 1-R-4-oxo-1,4-dihydro derivatives using sodium tetrahydridoborate in ethanol at controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-1-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}urea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Atmospheric oxygen, N-bromosuccinimide

    Reduction: Sodium tetrahydridoborate, ethanol

    Substitution: Lithium diphenylphosphide, methyl(phenyl)phosphide, THF

Major Products Formed

    Phosphine oxides: Formed during oxidation reactions

    Hydroxy derivatives: Formed during reduction reactions

    Nucleophilic addition products: Formed during substitution reactions

Scientific Research Applications

3-tert-butyl-1-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}urea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}urea involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to inhibit certain enzymes and disrupt cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs) involved in cell cycle regulation, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-tert-butyl-1-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}urea is unique due to its specific structural features, such as the presence of a tert-butyl group and a urea moiety, which contribute to its distinct chemical properties and biological activities

Properties

IUPAC Name

1-tert-butyl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O/c1-8-5-10-13-6-9(7-17(10)16-8)14-11(18)15-12(2,3)4/h5-7H,1-4H3,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZAUAIYGQYZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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